4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
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Overview
Description
4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.472. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound has been synthesized as part of a larger group of novel 1,2,4-triazole derivatives, which have been evaluated for their antimicrobial activities. Some derivatives were found to possess good or moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Fluorescent Ligands for Human 5-HT1A Receptors
Researchers have synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing environment-sensitive fluorescent moieties. These compounds demonstrated very high to moderate 5-HT(1A) receptor affinity and good fluorescence properties. This suggests potential applications in visualizing 5-HT(1A) receptors overexpressed in cells via fluorescence microscopy, aiding in the study of receptor distribution and functioning (Lacivita et al., 2009).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
The compound is structurally related to bis(heteroaryl)piperazines (BHAPs), a class of non-nucleoside inhibitors of HIV-1 reverse transcriptase. These analogues have been shown to significantly inhibit the HIV-1 virus, leading to potential applications in treating HIV-1 infections (Romero et al., 1994).
Anti-Inflammatory and Analgesic Agents
Novel derivatives synthesized from related structures have been evaluated for their analgesic and anti-inflammatory activities. Some compounds showed significant inhibitory activity on COX-2 selectivity, with good analgesic and anti-inflammatory effects. This indicates potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Chemical Structure and Interactions
The chemical structure and interactions of similar compounds have been explored through crystallography and spectroscopy. Understanding the structural details aids in the development of compounds with specific biological activities and can inform the synthesis of new drugs with targeted properties (Zhong et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-17(2)23-19(13-16)18(14-22(26)28-23)15-24-8-10-25(11-9-24)20-6-4-5-7-21(20)27-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFWJUBRZOZZLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.